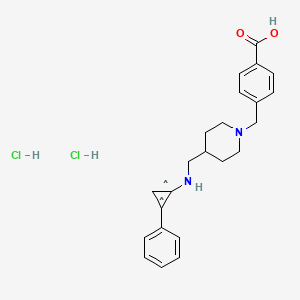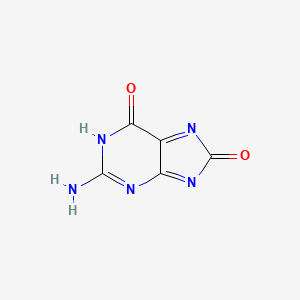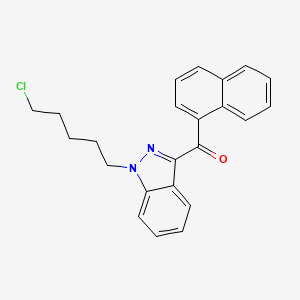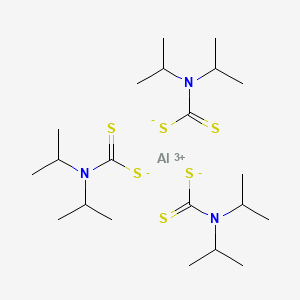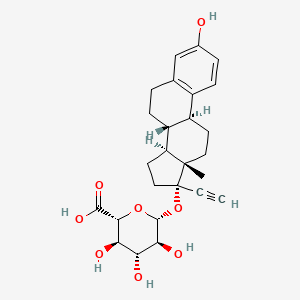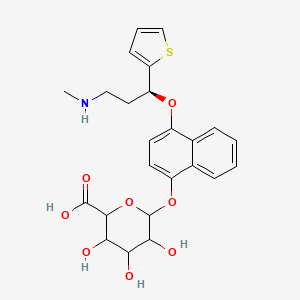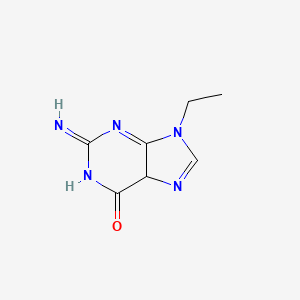
CID 156588464
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 156588464 is a useful research compound. Its molecular formula is C55H81O24 and its molecular weight is 1126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chemical compounds typically involves multiple steps, including the selection of starting materials, reagents, and solvents. The reaction conditions such as temperature, pressure, and time are optimized to achieve the desired product with high yield and purity. For example, a common synthetic route might involve:
Selection of Starting Materials: Choosing appropriate reactants that will undergo chemical transformations.
Reaction Conditions: Setting the temperature, pressure, and time to facilitate the reaction.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the product.
Industrial Production Methods
In an industrial setting, the production of chemical compounds is scaled up from laboratory methods. This involves:
Large-Scale Reactors: Using reactors that can handle large volumes of reactants.
Continuous Processes: Implementing continuous flow processes to increase efficiency.
Quality Control: Ensuring the product meets industry standards through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or an increase in oxidation state.
Reduction: The gain of electrons or a decrease in oxidation state.
Substitution: The replacement of one atom or group of atoms with another.
Addition: The addition of atoms or groups of atoms to a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol might produce a ketone or aldehyde.
Applications De Recherche Scientifique
Chemical compounds are used in a wide range of scientific research applications, including:
Chemistry: As reagents or catalysts in various chemical reactions.
Biology: As probes or inhibitors in biological studies.
Medicine: As potential drug candidates or therapeutic agents.
Industry: In the production of materials, chemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways. This can include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds can be identified based on their chemical structure or biological activity. For example:
Structural Analogs: Compounds with similar chemical structures.
Functional Analogs: Compounds with similar biological activities.
Uniqueness
The uniqueness of a compound can be highlighted by its specific chemical properties, biological activity, or industrial applications.
Conclusion
While specific details about the compound “CID 156588464” were not available, this article provides a general framework for understanding the preparation, reactions, applications, mechanism of action, and comparison of chemical compounds
Propriétés
Formule moléculaire |
C55H81O24 |
|---|---|
Poids moléculaire |
1126.2 g/mol |
InChI |
InChI=1S/C55H81O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-30,33-41,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,33+,34+,35-,36-,37+,38+,39-,40-,41+,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 |
Clé InChI |
GYWDMVYHZDPGRT-WWHRFKJGSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C]1[C]([C@]2([C@@H](CC1(C)C)C3=CC[C@@H]4[C@]5(CC[C]([C@]([C@@H]5CC[C@]4([C@@]3(C[C]2O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)CO)OC(=O)C |
SMILES canonique |
CC=C(C)C(=O)O[C]1[C](C2(C(CC1(C)C)C3=CCC4C5(CC[C](C(C5CCC4(C3(C[C]2O)C)C)(C)CO)OC6C(C(C([C](O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


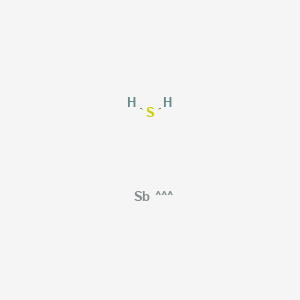
![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)

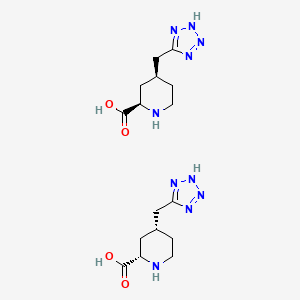
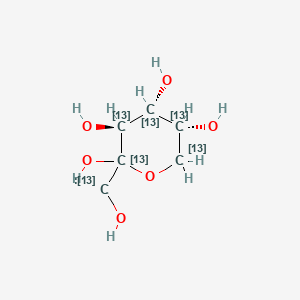
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
